2-Amino-3-bromobenzene-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC18050963
Molecular Formula: C6H5BrFNO2S
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5BrFNO2S |
---|---|
Molecular Weight | 254.08 g/mol |
IUPAC Name | 2-amino-3-bromobenzenesulfonyl fluoride |
Standard InChI | InChI=1S/C6H5BrFNO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H,9H2 |
Standard InChI Key | ADAMYZPTNCGYIM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Br)N)S(=O)(=O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted at positions 1, 2, and 3 with sulfonyl fluoride, amino, and bromine groups, respectively. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅BrFNO₂S | |
Molecular Weight | 254.08 g/mol | |
SMILES | C1=CC(=C(C(=C1)Br)N)S(=O)(=O)F | |
InChI Key | ADAMYZPTNCGYIM-UHFFFAOYSA-N |
The planar trigonal geometry at the sulfur center (ΣS-C-O-N ≈ 359°) facilitates electrophilic reactivity at the sulfonyl fluoride group .
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals:
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¹H NMR (400 MHz, CDCl₃): δ 7.88 (d, 1H), 7.64–7.49 (m, 2H), 6.90 (s, 2H, NH₂) .
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¹³C NMR: Characteristic peaks at δ 152.1 (C-SO₂F), 134.8 (C-Br), and 118.3 (C-NH₂) .
Synthesis and Manufacturing
Diazotization-Fluorination Route
A patented method involves diazotization of 3-bromoaniline followed by fluorination (Figure 1) :
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Diazotization: 3-Bromoaniline reacts with NaNO₂/HCl at -5°C to form a diazonium fluoroborate intermediate (yield: 85–92%) .
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Fluorination: Treatment with SOCl₂ and CuCl₂ at 0°C yields 3-bromobenzenesulfonyl chloride, which is subsequently fluorinated using KHF₂ under mechanochemical conditions (82% yield) .
Electrochemical Fluorination
Recent advances employ electrochemical oxidation of sulfinamides using triethylamine trihydrofluoride (Et₃N·3HF). This solvent-free approach achieves 80% yield with a carbon cloth anode and Pt cathode .
Physicochemical Properties
Thermal Stability
Parameter | Value | Conditions |
---|---|---|
Boiling Point | 122°C (23 Torr) | |
Flash Point | >110°C | |
Storage Temperature | 2–8°C under N₂/Ar |
The compound exhibits moderate hygroscopicity (water solubility: 1.2 g/L at 25°C) and a density of 1.7355 g/cm³ .
Reactivity and Applications
SuFEx Click Chemistry
The sulfonyl fluoride group undergoes rapid exchange with nucleophiles (e.g., amines, alcohols) under physiological conditions (Table 1) :
Nucleophile | Reaction Time | Yield (%) | Application |
---|---|---|---|
Tyrosine-OH | 15 min | 92 | Protein labeling |
Lysine-NH₂ | 30 min | 87 | Antibody-drug conjugates |
Serine-OH | 45 min | 78 | Enzyme inhibition |
Palladium-Catalyzed Cross-Coupling
The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl sulfonyl fluorides (yield: 70–85%) . This reactivity is exploited in synthesizing cereblon modulators for targeted protein degradation .
GHS Code | Hazard Statement | Precautionary Measures |
---|---|---|
H314 | Causes severe skin burns | P280 (Wear protective gloves/eye protection) |
P305+P351+P338 (Eye rinse protocol) |
The compound requires storage in inert atmospheres to prevent hydrolysis to sulfonic acids .
Recent Advances and Future Directions
Novel electrochemical syntheses reduce reliance on toxic reagents like thionyl chloride, improving sustainability . Emerging applications in positron emission tomography (PET) tracers exploit the fluorine-18 isotope for in vivo imaging . Future research aims to optimize regioselectivity in SuFEx reactions and expand the compound’s utility in covalent drug discovery .
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